molecular formula C22H19N3O3 B3212740 (Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105220-38-9

(Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3212740
CAS No.: 1105220-38-9
M. Wt: 373.4 g/mol
InChI Key: XAQSXHVSFNISPT-QBFSEMIESA-N
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Description

(Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide (CAS 1105220-38-9) is a synthetically derived carbohydrazide compound with the molecular formula C22H19N3O3 and a molecular weight of 373.41 g/mol . This reagent belongs to the carbohydrazide class of chemicals, which are widely recognized in medicinal and organic chemistry as versatile building blocks for the assembly of various heterocyclic rings . Carbohydrazide derivatives, in general, have been reported to exhibit a plethora of biological activities in research settings, including antifungal, antiviral, and bacteriostatic properties, making them valuable scaffolds in drug discovery efforts . The compound features a benzyl-substituted dihydropyridinone core linked via a carbohydrazide bridge to a cinnamoyl (3-phenylacryloyl) group, which can be available in high purity (90%+) from suppliers like Life Chemicals . Calculated physical properties include an XLogP3 of 2.5 and a topological polar surface area of 78.5 Ų . Predicted experimental properties include a density of 1.295±0.06 g/cm³ and a pKa of 9.57±0.20 . As a specialized chemical, its primary research value lies in its potential as a precursor for the synthesis of more complex heterocyclic structures, such as pyrazoles and oxadiazoles, which are cores of significant pharmacological interest . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-6-oxo-N'-[(Z)-3-phenylprop-2-enoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-20(13-11-17-7-3-1-4-8-17)23-24-22(28)19-12-14-21(27)25(16-19)15-18-9-5-2-6-10-18/h1-14,16H,15H2,(H,23,26)(H,24,28)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQSXHVSFNISPT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a β-keto ester to form the dihydropyridine ring. The final step involves the acylation of the dihydropyridine derivative with 3-phenylacryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzyl and phenylacryloyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-5-(3-phenylacryloyl) Thiazole Derivatives ()

These thiazole-based analogs share the 3-phenylacryloyl motif but replace the pyridine-hydrazide system with a thiazole ring and amide substituents. Key findings:

  • Activity against Neuraminidase (NA): Compounds like A2 (IC₅₀ = 8.2 ± 0.5 μg/mL) and A26 (IC₅₀ = 6.2 ± 1.4 μg/mL) demonstrate potent NA inhibition, attributed to the thiazole scaffold and substituent positioning. The 4-OH group on the phenyl ring enhances activity, whereas 3-OH or electron-withdrawing groups (e.g., -NO₂) reduce efficacy .
  • Structural Divergence: The target compound’s pyridine-hydrazide framework may offer distinct binding interactions compared to thiazole-amides.
Parameter Target Compound Thiazole Analogs (e.g., A2)
Core Structure Pyridine-hydrazide Thiazole-amide
Key Substituent Benzyl, 3-phenylacryloyl (Z-configuration) 4-OH phenyl, α,β-unsaturated carbonyl
Reported IC₅₀ (NA) Not available 8.2 ± 0.5 μg/mL (A2)
SAR Insight Z-configuration may enhance stereoselectivity 4-OH critical for activity; thiazole beneficial

Chalcone-Derived Benzodiazepines ()

The chalcone precursor 6-(3-((E)-3-phenylacryloyl)phenylamino)pyridazin-3(2H)-one shares the acryloyl group but is utilized in synthesizing 1,5-benzodiazepines. The target compound’s hydrazide group could similarly serve as a building block for fused-ring systems, though its synthetic pathway (e.g., microwave-assisted vs. reflux) may differ .

Hydrazide Derivatives ()

Compounds like N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide share the hydrazide functional group but incorporate indole rings instead of pyridine. Indole-hydrazides are often explored for anticancer or antimicrobial activity, whereas pyridine-hydrazides may favor antiviral applications due to pyridine’s prevalence in NA inhibitors (e.g., zanamivir). The target compound’s benzyl and acryloyl groups could enhance lipophilicity and π-π stacking relative to indole-based analogs .

Key Research Implications

  • Stereochemistry Matters: The Z-configuration in the target compound could confer superior NA inhibition compared to E-isomers, as seen in thiazole analogs where substituent orientation drastically affects activity .
  • Synthetic Flexibility: The acryloyl-hydrazide moiety enables diverse derivatization, as demonstrated in chalcone-to-benzodiazepine synthesis .

Q & A

Q. What are the standard synthetic routes for (Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide, and which steps are critical for yield optimization?

The compound is typically synthesized via multi-step reactions involving hydrazide intermediates and cyclization. Key steps include:

  • Condensation : Reaction of dihydropyridine-carbohydrazide precursors with substituted acryloyl chlorides under anhydrous conditions (e.g., dry DCM, 0–5°C).
  • Cyclization : Acid- or base-catalyzed ring closure, optimized by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) .
  • Purification : Crystallization using solvent mixtures (e.g., ethyl acetate/hexane) or chromatography (silica gel, gradient elution) to isolate the (Z)-isomer . Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include:
  • Dihydropyridine C=O at ~165–170 ppm (¹³C).
  • Hydrazide NH protons as broad singlets (δ 9.5–10.5 ppm).
    • FT-IR : Bands at ~3200–3400 cm⁻¹ (N-H stretch), 1650–1700 cm⁻¹ (C=O), and 1550–1600 cm⁻¹ (C=N/C=C) validate functional groups .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments corresponding to benzyl or acryloyl cleavage .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Antifungal : Disk diffusion against C. albicans .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How are purification challenges addressed for dihydropyridine-carbohydrazide derivatives?

  • Crystallization : Utilize oxadiazolium salts for impurity rejection, as their crystalline stability simplifies isolation .
  • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves polar byproducts .

Q. What role do substituents (e.g., benzyl, acryloyl) play in modulating biological activity?

  • The benzyl group enhances lipophilicity, improving membrane permeability.
  • The acryloyl moiety introduces π-π stacking potential for target binding (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can molecular docking predict interactions between this compound and Glucosamine-6-Phosphate Synthase (GlmS)?

  • Protocol : Use Gaussian 09W or AutoDock Vina to dock the (Z)-isomer into GlmS (PDB: 1JXA). Key parameters:
  • Flexible ligand, rigid receptor.
  • Scoring functions (e.g., Gibbs free energy) to rank binding poses.
    • Analysis : Hydrogen bonds with Asp-452/Arg-73 and hydrophobic interactions with Phe-417 predict competitive inhibition .

Q. How should researchers address contradictions in reported antimicrobial activity data?

  • Variables to Reassess :
  • Strain-specific resistance (e.g., efflux pumps in P. aeruginosa).
  • Solubility in assay media (use DMSO ≤1% v/v).
  • Replicate experiments with standardized inoculum (CFU/mL) .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

  • Structural Modifications :
  • Replace labile hydrazide with a bioisostere (e.g., oxadiazole).
  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 oxidation .
    • In Silico Tools : SwissADME predicts metabolic hotspots (e.g., benzylic positions) .

Q. How can SAR studies optimize potency against drug-resistant pathogens?

  • Library Design : Synthesize analogs with varied:
  • Aryl substituents (e.g., 4-F-phenyl for enhanced electronegativity).
  • Linker length (shorter chains reduce conformational flexibility).
    • Testing : Prioritize compounds with MIC ≤2 µg/mL against MRSA .

Q. What computational methods reconcile discrepancies between predicted and experimental solubility?

  • COSMO-RS : Simulate solvation free energy in water/DMSO.
  • Experimental Validation : Phase solubility analysis (Higuchi–Connors method) to refine computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
(Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide

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